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molecular formula C7H2BrF2N B047616 4-Bromo-2,6-difluorobenzonitrile CAS No. 123843-67-4

4-Bromo-2,6-difluorobenzonitrile

Cat. No. B047616
M. Wt: 218 g/mol
InChI Key: TZHQWUAOIWRFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108936B2

Procedure details

To a solution of 4-bromo-2,6-difluoro-benzonitrile (15.0 g, 68.8 mmol) in tetrahydrofuran (150 ml) is added sodium methoxide (4.5 g, 82.6 mmol) at room temperature and the mixture is stirred for 16 h. The reaction mixture is concentrated under reduced pressure and the resulting solid is purified by column chromatography (silica gel, 5% ethyl acetate/hexane) to obtain 4-bromo-2-fluoro-6-methoxy-benzonitrile (8.5 g, 36.9 mmol, 53%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8](F)[C:5]([C:6]#[N:7])=[C:4]([F:11])[CH:3]=1.[CH3:12][O-:13].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:9]=[C:8]([O:13][CH3:12])[C:5]([C:6]#[N:7])=[C:4]([F:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C(=C1)F)F
Name
sodium methoxide
Quantity
4.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid is purified by column chromatography (silica gel, 5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.9 mmol
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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